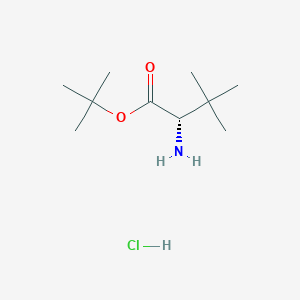(s)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride
CAS No.: 119483-45-3
Cat. No.: VC2843340
Molecular Formula: C10H22ClNO2
Molecular Weight: 223.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 119483-45-3 |
|---|---|
| Molecular Formula | C10H22ClNO2 |
| Molecular Weight | 223.74 g/mol |
| IUPAC Name | tert-butyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H21NO2.ClH/c1-9(2,3)7(11)8(12)13-10(4,5)6;/h7H,11H2,1-6H3;1H/t7-;/m1./s1 |
| Standard InChI Key | OOJKHARXMDMOCG-OGFXRTJISA-N |
| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N.Cl |
| SMILES | CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl |
| Canonical SMILES | CC(C)(C)C(C(=O)OC(C)(C)C)N.Cl |
Introduction
Chemical and Physical Properties
Basic Identification
(S)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride is precisely identified through several standardized parameters that allow for its proper categorization and use in scientific contexts. The compound is registered with CAS number 119483-45-3, which serves as its unique identifier in chemical databases worldwide . For molecular database purposes, it is also associated with MDL number MFCD00038904, providing additional reference information for researchers .
The molecular formula of this compound is C10H22ClNO2, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and chlorine atoms in specific proportions . This structural arrangement results in a precise molecular weight of 223.74 g/mol, which is an important parameter for calculating stoichiometric relationships in chemical reactions and preparing solutions of defined concentrations .
Physical Characteristics
Applications in Research and Industry
Pharmaceutical Applications
(S)-Tert-butyl 2-amino-3,3-dimethylbutanoate hydrochloride has significant applications in pharmaceutical research and development, serving as a building block in the synthesis of various drug candidates and active pharmaceutical ingredients. The compound is classified as pharmaceutical grade, indicating its suitability for use in drug development processes and medical research applications . Its well-defined stereochemistry and protected carboxyl group make it particularly valuable in contexts where structural precision directly impacts biological activity.
The compound's applications span various pharmaceutical development stages, from early medicinal chemistry exploration to scaled-up synthesis of advanced intermediates. As a protected amino acid derivative, it can be incorporated into peptide chains while maintaining specific stereochemical integrity, a critical factor for biological recognition and activity. The tert-butyl protecting group can later be selectively removed under controlled conditions, providing a strategic advantage in multi-step synthetic pathways.
Chemical Synthesis Applications
In broader chemical synthesis applications, this compound serves as a versatile building block with controlled reactivity. The free amine group can participate in various reactions including acylation, alkylation, and coupling processes, while the carboxyl function remains protected by the tert-butyl group. This selective reactivity profile enables stepwise elaboration of complex molecular architectures, making the compound valuable in both academic research and industrial synthesis contexts.
The specific steric environment created by the 3,3-dimethyl substitution pattern influences reaction outcomes and potentially provides access to conformationally constrained derivatives with unique properties. These structural features can be strategically leveraged in designing compounds with specific binding properties or metabolic stability profiles, important considerations in modern drug discovery efforts.
Preparation of Stock Solutions
Practical Considerations for Solution Preparation
Several practical considerations should guide the preparation of stock solutions for experimental use. Sources indicate that to increase solubility during preparation, samples can be heated to 37°C and then placed in an ultrasonic bath . This procedure facilitates complete dissolution without risking significant decomposition, which might occur at higher temperatures.
For shipping and transport purposes, evaluation sample solutions are typically shipped with blue ice, while other quantities may be shipped at room temperature or with blue ice upon specific request . This information indicates both the stability constraints of prepared solutions and practical handling considerations for distribution and collaborative research scenarios. These shipping recommendations provide important context for maintaining sample integrity during transportation between research facilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume